molecular formula C14H14N4O4S2 B6173133 N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 663169-21-9

N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No. B6173133
CAS RN: 663169-21-9
M. Wt: 366.4
InChI Key:
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Description

N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O4S2 and its molecular weight is 366.4. The purity is usually 95.
BenchChem offers high-quality N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves the condensation of 5-propyl-1,3,4-thiadiazole-2-amine with 2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "5-propyl-1,3,4-thiadiazole-2-amine", "2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Triethylamine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-propyl-1,3,4-thiadiazole-2-amine (1.0 equiv) and 2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetic acid (1.1 equiv) in chloroform.", "Step 2: Add a coupling agent (1.1 equiv) and triethylamine (2.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove any insoluble material and evaporate the solvent under reduced pressure.", "Step 4: Dissolve the resulting intermediate in acetic anhydride (5.0 equiv) and stir for 2 hours at room temperature.", "Step 5: Quench the reaction by adding water (10.0 equiv) and stirring for 30 minutes.", "Step 6: Extract the product with chloroform and wash the organic layer with sodium bicarbonate solution.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the final product." ] }

CAS RN

663169-21-9

Product Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Molecular Formula

C14H14N4O4S2

Molecular Weight

366.4

Purity

95

Origin of Product

United States

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